Fmoc-D-beta-homoalanine
Description
The synthesis of novel peptides with tailored properties is a cornerstone of modern drug discovery and materials science. Central to this endeavor are non-standard amino acids and sophisticated chemical strategies that enable their precise incorporation into peptide chains. Fmoc-D-beta-homoalanine is a prime example of a building block designed for this purpose, combining the unique structural features of a beta-homoamino acid with the most widely used protecting group strategy in peptide synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201864-71-3 | |
| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for Fmoc D Beta Homoalanine
Stereoselective Synthesis of Fmoc-D-beta-Homoalanine Building Blocks
The creation of enantiomerically pure this compound is foundational for its use in synthesizing peptides with unique structural and functional properties. This process relies on precise asymmetric synthetic methods and controlled protective group chemistry.
Asymmetric Synthetic Routes to D-beta-Homoalanine Precursors
The synthesis of the D-beta-homoalanine core with high stereochemical fidelity is a critical first step. Various asymmetric strategies have been developed to produce this chiral building block.
One prominent method involves a bienzymatic cascade reaction to achieve the asymmetric synthesis of D-homoalanine from the readily available natural amino acid, L-methionine. researchgate.net This process utilizes two key enzymes:
L-methionine γ-lyase from Fusobacterium nucleatum converts L-methionine into 2-oxobutyrate.
A D-amino acid aminotransferase (DAAT) , such as the thermostable enzyme from Bacillus sp. YM-1, then catalyzes the amination of 2-oxobutyrate, using D-alanine as the amino donor, to yield D-homoalanine with an enantiomeric excess reported to be over 99%. researchgate.net
This enzymatic approach is advantageous due to its high stereoselectivity and use of inexpensive starting materials. researchgate.net DAATs from Bacillus species have demonstrated broad substrate specificity, enabling the synthesis of various D-amino acids. researchgate.netnih.gov
Alternative chemical methods for asymmetric synthesis include the conjugate addition of homochiral lithium amides to α,β-unsaturated esters. st-andrews.ac.uk Another approach is the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which provides a pathway to various chiral β-amino acid derivatives. nih.gov These methods offer flexibility in introducing diverse functionalities but may require more rigorous purification and control of reaction conditions compared to enzymatic routes.
A powerful technique for generating β-amino acids is the Arndt-Eistert homologation, specifically through an ultrasound-promoted Wolff rearrangement. organic-chemistry.org This reaction starts with an Fmoc-protected α-amino acid, which is converted to a diazo ketone. A subsequent silver benzoate-catalyzed rearrangement in the presence of a nucleophile like water produces the corresponding β-amino acid derivative. organic-chemistry.org This method is noted for proceeding under mild conditions with minimal racemization. organic-chemistry.org
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-natural amino acids like this compound into peptide chains using SPPS presents unique challenges and requires optimization of standard protocols. bachem.com SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.comgyrosproteintechnologies.com
Optimized Coupling Reagents and Conditions for this compound Incorporation
The formation of the amide bond between the incoming this compound and the N-terminus of the resin-bound peptide is a critical step. The steric bulk and different geometry of a β-amino acid can hinder this reaction compared to standard α-amino acids. Therefore, the choice of coupling reagent is vital to ensure high efficiency and prevent side reactions like racemization. chempep.comamericanpeptidesociety.org
Common coupling reagents and their effectiveness are summarized in the table below.
| Coupling Reagent/System | Additive | Key Characteristics | Citations |
| DCC/DIC | HOBt/HOAt | Carbodiimide-based. Generates urea (B33335) byproduct. DIC is preferred in SPPS as its urea is soluble. HOBt/HOAt additives accelerate coupling and suppress racemization. | chempep.comacs.org |
| HBTU/TBTU | HOBt | Aminium/Uronium-based. Highly efficient and fast-acting. | americanpeptidesociety.orgnih.gov |
| HATU | HOAt | Generally considered one of the most potent coupling reagents, particularly for hindered couplings. Minimizes racemization. | chempep.comamericanpeptidesociety.orgnih.gov |
| DEPBT | HOOBt | Phosphonium-based. Highly reactive but contains the potentially explosive HOOBt. | acs.org |
For sterically demanding couplings involving β-amino acids, more potent activating reagents such as HATU are often preferred. chempep.comnih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), is standard practice to form active esters that reduce the risk of racemization. chempep.comacs.org Monitoring the completion of the coupling reaction is crucial, often done via a qualitative ninhydrin (B49086) (Kaiser) test, to decide if a second coupling cycle is necessary. chempep.comiris-biotech.de
Methodological Considerations for Peptide Elongation with Backbone Expanded Residues
Incorporating backbone-expanded residues like β-amino acids introduces significant perturbations to the growing peptide chain, which can affect subsequent synthesis steps.
One major challenge is the increased propensity for the peptide chain to aggregate on the solid support. americanpeptidesociety.orgnih.gov This aggregation, often driven by the formation of stable secondary structures like β-sheets, can shield the N-terminal amine, preventing it from reacting with the incoming amino acid and leading to truncated sequences. nih.gov This is particularly problematic in longer or more hydrophobic sequences. gyrosproteintechnologies.comamericanpeptidesociety.org
Furthermore, research on the ribosomal synthesis of peptides containing β-amino acids indicates that the addition of a β-amino acid to a nascent peptide chain can be a particularly difficult step. acs.org While peptide elongation after the β-amino acid may proceed more readily, the incorporation step itself often requires optimized conditions. acs.org Studies have also shown that the successive incorporation of multiple β-amino acids can be prohibited, though this can sometimes be overcome by inserting a standard α-amino acid between them. acs.org
Solution-Phase Synthetic Approaches to this compound Conjugates
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for producing large quantities of shorter peptides or for creating specific conjugates. The use of Fmoc chemistry in solution phase, however, presents a distinct challenge. The dibenzofulvene byproduct generated during the piperidine-mediated Fmoc deprotection is not easily separated from the desired peptide in solution, unlike in SPPS where it is simply washed away from the resin-bound product. nih.govgoogle.com
Despite this, methods have been developed to enable solution-phase peptide synthesis (SolPPS) using the Fmoc strategy. One approach involves using specific quenching agents and liquid-liquid extraction protocols to remove impurities after each coupling and deprotection step. google.com
Recent advancements have focused on applying solution-phase Fmoc chemistry to the synthesis of complex molecules like DNA-encoded peptide libraries. acs.orgdelivertherapeutics.com In these aqueous systems, coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) have proven effective. acs.org However, pitfalls such as base-catalyzed β-elimination can occur, especially with residues like cysteine, leading to undesired side products. acs.orgdelivertherapeutics.com Careful selection of protecting groups and reaction conditions is therefore essential for the successful synthesis of this compound conjugates in solution.
Analysis of Synthetic Purity and Control of Reaction Byproducts
The synthesis of this compound, a crucial building block in peptide chemistry, demands stringent control over purity, both in terms of chemical and stereoisomeric integrity. The presence of impurities can significantly compromise the outcome of peptide synthesis, leading to the formation of undesired peptide sequences and complicating purification processes. This section delves into the critical aspects of analyzing synthetic purity and managing reaction byproducts, with a specific focus on impurities related to Fmoc-beta-alanine and the strategies to achieve high enantiomeric purity of the desired D-enantiomer.
A significant and often underestimated challenge in the synthesis of Fmoc-amino acids, including this compound, is the formation of β-alanine-related impurities. rsc.org These impurities can arise during the crucial N-protection step and can be incorporated into growing peptide chains, resulting in insertion mutants that are difficult to separate from the target peptide. rsc.orgnih.gov
Formation of Impurities:
The primary source of β-alanine contamination has been identified as the Fmoc-protection reagent itself, particularly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govnih.govphenomenex.com Under basic reaction conditions, Fmoc-OSu can undergo a base-catalyzed ring opening of the succinimide (B58015) moiety, followed by a Lossen rearrangement. nih.govphenomenex.comnih.gov This rearrangement converts the C4-chain of the succinimide ring into a C3-chain, forming β-alanine. phenomenex.com The newly formed β-alanine can then react with excess Fmoc-OSu to yield Fmoc-beta-Ala-OH . phenomenex.comnih.gov
Furthermore, the generated β-alanine can react with the activated Fmoc-amino acid being synthesized, leading to the formation of a dipeptide impurity, Fmoc-beta-Ala-amino acid-OH . rsc.orgnih.gov The presence of these impurities is a general issue and has been observed in various Fmoc-amino acid derivatives. rsc.org The formation of these byproducts is particularly pronounced when synthesizing sterically hindered amino acids. nih.govnih.gov
Mitigation Strategies:
Several strategies have been developed to identify and mitigate the formation of these β-alanine-related impurities:
Analytical Detection: Highly optimized High-Performance Liquid Chromatography (HPLC) methods, utilizing characterized standards of potential impurities, are crucial for the accurate identification and quantification of Fmoc-beta-Ala-OH and related dipeptides. merckmillipore.comsigmaaldrich.com This allows for stringent quality control of the final Fmoc-amino acid product.
Alternative Fmocylating Reagents: To circumvent the issues associated with Fmoc-OSu, alternative Fmoc-donating reagents have been developed.
Fmoc-Oxyma: This reagent has been shown to cleanly protect amino acids with a significantly reduced risk of forming β-alanine-related byproducts. nih.gov
Fmoc-2-MBT (2-Mercaptobenzothiazole): The use of Fmoc-2-MBT is another effective method to avoid the formation of Fmoc-β-Ala-OH and the corresponding dipeptide impurities. nih.gov
Reaction Condition Optimization: Limiting the amount of Fmoc-OSu to an equimolar quantity can help to minimize the formation of Fmoc-beta-Ala-OH, as any excess reagent favors the side reaction. phenomenex.com
Enhanced Specifications: Collaboration between manufacturers and users has led to the introduction of new, stricter specifications for Fmoc-amino acid raw materials, limiting the acceptable levels of β-alanine-related impurities. rsc.org
| Impurity | Formation Mechanism | Mitigation Strategies |
| Fmoc-beta-Ala-OH | Lossen rearrangement of Fmoc-OSu under basic conditions. nih.govphenomenex.comnih.gov | Use of alternative Fmocylating reagents (e.g., Fmoc-Oxyma, Fmoc-2-MBT). nih.govnih.gov Optimization of reaction conditions (e.g., limiting Fmoc-OSu). phenomenex.com |
| Fmoc-beta-Ala-amino acid-OH | Reaction of generated β-alanine with the activated Fmoc-amino acid. rsc.orgnih.gov | Prevention of Fmoc-beta-Ala-OH formation. Stringent purification of the final product. |
| Free Amino Acid | Incomplete reaction of the amino acid with the Fmoc reagent. sigmaaldrich.com | Quantitative GC-based assays for detection. merckmillipore.com Ensuring complete reaction during synthesis. |
| Acetic Acid | Hydrolysis of ethyl acetate (B1210297) (a common solvent) or transesterification. merckmillipore.com | Specification of low acetate and ethyl acetate content in starting materials. |
Ensuring the high enantiomeric purity of this compound is paramount, as the presence of the corresponding L-enantiomer can lead to the synthesis of diastereomeric peptides with potentially altered biological activities and purification challenges. merckmillipore.com Achieving high enantiomeric excess (e.e.) for the desired D-isomer requires specific synthetic strategies, which can be broadly categorized into chiral resolution and asymmetric synthesis. wikipedia.orgcanberra.edu.au
Chiral Resolution:
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org This technique involves reacting the racemic β-homoalanine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgonyxipca.com These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure D- and L-enantiomers of β-homoalanine. The pure D-β-homoalanine is then subjected to Fmoc protection. Common chiral resolving agents include chiral acids like tartaric acid and mandelic acid, or chiral bases. libretexts.orgonyxipca.com
Asymmetric Synthesis:
Asymmetric synthesis aims to directly produce the desired enantiomer, in this case, D-beta-homoalanine, thereby avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org Several catalytic asymmetric methods have been developed for the synthesis of enantiomerically enriched β-amino acids. rsc.orghilarispublisher.com
Ultrasound-Promoted Wolff Rearrangement: An efficient method for synthesizing Fmoc-β-homoamino acids involves the Ag+-catalyzed Wolff rearrangement of α-diazo ketones derived from Fmoc-protected α-amino acids. This reaction is promoted by sonication and proceeds under mild conditions with minimal epimerization, thus preserving the stereochemical integrity of the starting α-amino acid. organic-chemistry.org
Enantioselective Conjugate Addition: The conjugate addition of organometallic reagents to α,β-unsaturated nitro compounds can be catalyzed by chiral ligands to produce β-amino acids with high enantioselectivity. For instance, the addition of diethylzinc (B1219324) to a nitroolefin catalyzed by a copper(I) complex with a BINOL-based phosphoramidite (B1245037) ligand can yield a precursor that is readily converted to the desired β-amino acid. nih.gov
Kinetic Resolution: Bifunctional organocatalysts can be employed for the kinetic resolution of racemic intermediates. For example, the catalytic alcoholysis of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones can lead to the separation of enantiomers, with the enantioenriched isoxazolidinone being subsequently converted to the N-protected β-amino acid. wustl.edu
Catalytic Hydrogenation: Asymmetric hydrogenation of β-(acylamino)acrylates using rhodium catalysts with chiral phosphine (B1218219) ligands is a well-established method for producing enantiomerically pure β-amino acids. semanticscholar.org
Copper-Catalyzed Hydroamination: A copper-hydride (CuH) catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides a route to enantioenriched β-amino acid derivatives. The regioselectivity of the hydrocupration can be controlled by the choice of a chiral ligand, enabling the synthesis of the desired β-amino product. nih.gov
Analysis of Enantiomeric Purity:
The enantiomeric purity of the final this compound product must be rigorously verified. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are instrumental for this purpose. phenomenex.comorganic-chemistry.orgphenomenex.com Chiral stationary phases in HPLC can effectively separate the D- and L-enantiomers of Fmoc-amino acids, allowing for accurate determination of the enantiomeric excess. phenomenex.comnih.gov Similarly, CZE with chiral buffer systems can be used to assess the degree of racemization during the synthesis. organic-chemistry.org
| Strategy | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org | Well-established method; applicable to a wide range of compounds; involves loss of at least 50% of the material. wikipedia.org |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. canberra.edu.aursc.org | High atom economy; avoids material loss; requires development of specific catalytic systems. |
| - Ultrasound-Promoted Wolff Rearrangement | Ag+-catalyzed rearrangement of α-diazo ketones derived from Fmoc-protected α-amino acids. organic-chemistry.org | Mild conditions; minimal epimerization; high yields. organic-chemistry.org |
| - Enantioselective Conjugate Addition | Catalytic addition of nucleophiles to α,β-unsaturated compounds using chiral ligands. nih.gov | Can achieve high enantioselectivities and chemical yields. nih.gov |
| - Kinetic Resolution | Catalytic differentiation of enantiomers in a racemic mixture. wustl.edu | Effective for separating racemates; one enantiomer is recovered as the starting material. |
| - Catalytic Hydrogenation | Asymmetric hydrogenation of prochiral precursors using chiral metal catalysts. semanticscholar.org | A powerful and widely used method for asymmetric synthesis. |
| - CuH-Catalyzed Hydroamination | Enantioselective addition of an amine across a double bond catalyzed by a copper-hydride complex. nih.gov | Provides direct access to enantioenriched β-amino acid derivatives. nih.gov |
Conformational Analysis and Structural Determinants of Fmoc D Beta Homoalanine Containing Peptides
Spectroscopic Characterization of Peptide Secondary Structures
Spectroscopic techniques are indispensable for elucidating the three-dimensional structures of peptides in solution and the solid state. Circular dichroism, nuclear magnetic resonance, and Fourier transform infrared spectroscopy each provide unique insights into the conformational landscape of Fmoc-D-beta-homoalanine containing peptides.
Circular dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides. The distinct CD spectra of α-helices, β-sheets, and random coils in α-peptides are well-established. In the context of β-peptides, CD provides valuable information on the formation of novel helical and turn structures. For instance, peptides composed of β-amino acids can adopt well-defined helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. wisc.edu The stability of these helices can be modulated by factors like solvent polarity and side-chain interactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the precise conformation of a peptide backbone and the orientation of its side chains.
For peptides containing β-amino acids, NMR studies have been instrumental in identifying and characterizing novel helical folds, including the 12-helix and the 14-helix. capes.gov.br These studies often involve the analysis of NOE data, which provides information about the proximity of different protons in the molecule. nih.gov The solution structures of these β-peptide helices, calculated from NMR-derived constraints, have often been found to be very similar to their solid-state conformations determined by X-ray crystallography. capes.gov.br
The complexity of NMR data for conformationally flexible molecules, which may exist as an ensemble of different structures in solution, requires sophisticated analysis techniques. nih.gov For peptides containing this compound, 2D-NMR experiments like COSY and NOESY are essential for assigning proton resonances and determining the through-bond and through-space correlations that define the peptide's structure.
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the hydrogen bonding networks within peptides, which are a key determinant of secondary structure. The frequency of the amide I band (primarily C=O stretching) in the IR spectrum is particularly sensitive to the nature and extent of hydrogen bonding.
In peptides, the formation of stable secondary structures like helices and sheets is accompanied by the establishment of regular intramolecular hydrogen bonds. FTIR can be used to monitor the formation of these hydrogen bonds and, by extension, the adoption of specific conformations. For instance, the presence of a well-defined 14-helix in β-peptides is supported by hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i-3. wisc.edu The analysis of the amide I' band profile, often in conjunction with polarized Raman spectroscopy, can provide detailed information about the dihedral angles of the peptide backbone. nih.gov
Computational Chemistry and Molecular Modeling of Beta-Homoalanine Peptides
Computational methods have become an indispensable partner to experimental techniques in the study of peptide conformation. Molecular dynamics simulations and other modeling approaches provide a dynamic and energetic perspective on the structures and conformational preferences of peptides containing non-standard residues like D-beta-homoalanine.
Computational modeling plays a crucial role in predicting and understanding the stability of novel peptide folds. For β-peptides, a significant area of research has been the prediction and validation of the 14-helix. wisc.edunih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these peptides and to assess the stability of different helical structures. nih.govnih.gov These simulations have shown that β-peptides have a propensity to form stable secondary structures, even at short chain lengths. nih.gov
The accuracy of these predictions can be enhanced by comparing the computational results with experimental data from techniques like NMR and CD spectroscopy. For example, computational methods can predict the relative energies of different conformations, such as the 14-helix and the 12-helix, which can then be compared to experimental observations. nih.gov These computational approaches are not only valuable for understanding existing structures but also for the de novo design of peptides with specific, predetermined folds. youtube.comresearchgate.net
The stereochemistry of the constituent amino acids has a profound impact on the conformational preferences of a peptide. The inclusion of a D-amino acid like D-beta-homoalanine can significantly alter the accessible conformations compared to its L-enantiomer. Introducing D-amino acids into L-peptides can distort their main chains and disrupt their original secondary structures. nih.gov
The Ramachandran plot, which visualizes the allowed backbone dihedral angles (φ and ψ) for an amino acid residue, is a fundamental tool for understanding conformational preferences. wikipedia.orgpearson.com While the classic Ramachandran plot is defined for α-amino acids, similar plots can be generated for β-amino acids to understand their unique conformational space. researchgate.netuea.ac.uk The extra methylene (B1212753) group in the backbone of β-amino acids leads to a different set of sterically allowed φ and ψ angles. researchgate.net
Impact of D-beta-Homoalanine Incorporation on Peptide Conformation and Dynamics
The incorporation of non-native amino acids into peptide chains is a powerful strategy in medicinal chemistry and materials science to create novel structures with enhanced stability and specific functions. Among these, β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, are of significant interest. D-beta-homoalanine, a chiral β-amino acid with a methyl side chain on the β-carbon (Cβ), introduces unique conformational constraints and hydrogen bonding patterns that profoundly influence the secondary structure of peptides. Its D-configuration further directs the peptide backbone into specific spatial arrangements.
Induction and Stabilization of Helical Architectures
The longer, more flexible backbone of β-amino acids allows them to form a variety of helical structures distinct from the classic α-helix. Peptides composed entirely of β-amino acids (β-peptides) or a mix of α- and β-amino acids (α/β-peptides) can adopt stable helical conformations, often with fewer residues than required for α-helix formation. scirp.orgnih.gov The specific type of helix is determined by the substitution pattern on the β-amino acid backbone (β² vs. β³) and the stereochemistry of the residues.
D-beta-homoalanine is a β³-amino acid, meaning its side chain is attached to the carbon adjacent to the nitrogen atom. β³-peptides have a strong propensity to form a particularly stable structure known as the 14-helix . scirp.orgnih.gov
The 14-Helix: This is the most studied and stable helix formed by β³-peptides. nih.gov It is characterized by a 14-membered hydrogen-bonded ring formed between the amide proton of a residue at position i and the carbonyl oxygen of the residue at position i-2. This C=O(i-2)···H-N(i) hydrogen bonding pattern results in a structure with approximately three residues per turn. nih.govnih.gov Due to the D-configuration of the residues like D-beta-homoalanine, a right-handed 14-helix would be expected. In contrast, L-β³-amino acids typically form left-handed 3₁₄-helices. nih.gov
Other Helical Motifs: Depending on the sequence and the presence of other types of amino acids, β-peptides can also form other helices, such as the 12-helix (defined by i, i+3 hydrogen bonds) and the 10/12-helix. nih.govresearchgate.net In heterogeneous α/β-peptides, mixed hydrogen-bonding patterns can emerge. For instance, α/β-peptides with a 1:1 alternating pattern can form a 14/15-helix, which effectively mimics the structure of natural α-helices and can bind to protein targets. nih.gov
The stability of these β-peptide helices, particularly in solution, is a key feature. While α-helices often require the cooperative hydrogen bonding of many residues to be stable, β-peptides can form stable helices with as few as four to six residues. scirp.org This stability makes them excellent candidates for designing protease-resistant mimetics of bioactive helical peptides. nih.gov
Table 1: Common Helical Structures in β-Peptides
| Helix Type | Hydrogen Bonding Pattern | Key Characteristics | Residues per Turn |
|---|---|---|---|
| 14-Helix | C=O(i-2)···H-N(i) | Most common and stable for β³-peptides. nih.govnih.gov | ~3.0 |
| 12-Helix | C=O(i-3)···H-N(i) | Analogous to the α-helix in terms of H-bond orientation. | ~2.5-2.7 |
| 10-Helix | C=O(i-2)···H-N(i) | Less common, forms a tighter helix. | ~2.3 |
| 10/12-Helix | Mixed | An intermediate or mixed helical form. researchgate.net | Variable |
| 14/15-Helix | Mixed α and β patterns | Found in α/β-peptides, mimics α-helices. nih.gov | Variable |
Role in Beta-Turn and Foldamer Formation
Beyond linear helices, the incorporation of D-beta-homoalanine is crucial in directing peptide chains to fold into turns and more complex, well-defined three-dimensional shapes known as foldamers.
Beta-Turn Induction: Beta-turns are secondary structure elements that reverse the direction of a polypeptide chain, enabling the formation of compact, globular structures. nih.gov They typically involve four amino acid residues. The inclusion of D-amino acids is a well-established method for nucleating β-turns, particularly the D-Pro-Gly sequence, which strongly favors a specific turn geometry. nih.gov The conformational constraints imposed by a D-configured residue like D-beta-homoalanine at the i+1 or i+2 position of a turn can stabilize the required torsional angles (phi, ψ) for a tight reversal of the peptide backbone. The formation of a β-turn is often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), creating a 10-membered ring. nih.govresearchgate.net
Table 2: Idealized Dihedral Angles (φ, ψ) for Common β-Turn Types
| Turn Type | φ(i+1), ψ(i+1) | φ(i+2), ψ(i+2) |
|---|---|---|
| Type I | -60°, -30° | -90°, 0° |
| Type II | -60°, 120° | 80°, 0° |
| Type I' | 60°, 30° | 90°, 0° |
| Type II' | 60°, -120° | -80°, 0° |
Note: D-amino acids are often found in Type I' and Type II' turns.
Foldamer Formation: Foldamers are unnatural oligomers that mimic peptides by folding into predictable and stable secondary and tertiary structures. nih.gov Because of their high propensity to form stable helices and turns, β-peptides are a cornerstone of foldamer science. scirp.orgnih.gov The predictable folding of β-peptides allows for the precise positioning of amino acid side chains in three-dimensional space.
The incorporation of D-beta-homoalanine into a peptide sequence contributes to this predictable folding. By controlling the sequence of D- and L-β-amino acids, as well as mixing them with α-amino acids, researchers can design complex architectures such as helix-turn-helix motifs, β-hairpins, and helix bundles. nih.govnih.gov These structures can be designed to present functional groups in a specific geometry to interact with biological targets, such as protein surfaces, often with high affinity and specificity. nih.gov The inherent resistance of the β-peptide backbone to degradation by proteases further enhances the therapeutic potential of these foldamers. nih.gov
Advanced Applications of Fmoc D Beta Homoalanine in Biologically Active Peptidomimetics and Therapeutics
Engineering Peptidomimetics with Enhanced Biopharmaceutical Properties
The primary challenge in developing peptide-based drugs is their poor stability and pharmacokinetic profiles. The use of β-amino acids like D-beta-homoalanine offers a robust solution to these issues, enabling the creation of peptidomimetics that are both potent and durable in biological systems. peptide.comrsc.org
A major advantage of incorporating β-amino acids such as D-beta-homoalanine into peptide chains is the remarkable increase in their resistance to proteolytic degradation. acs.orgnih.gov Natural peptides composed of α-amino acids are readily recognized and cleaved by a multitude of peptidases in the body, leading to rapid inactivation. The altered backbone structure of β-peptides and mixed α,β-peptides disrupts the substrate recognition sites of these enzymes. mdpi.com
Peptides constructed entirely or partially from β-amino acid units exhibit a superior stability profile. nih.gov Research has shown that peptides containing β-amino acids are virtually invulnerable to degradation by common proteases. nih.govnih.gov Specifically, a study investigating a series of β-peptides that included a β-homoalanine residue found that all tested peptides were resilient to proteolysis by a selection of enzymes. nih.gov This intrinsic stability is a direct consequence of the additional methylene (B1212753) group in the backbone, which sterically hinders the approach of proteases and alters the peptide bond geometry, making it an unsuitable substrate for enzymatic hydrolysis. This enhanced stability is a key property for developing long-acting therapeutic peptides. researchgate.net
Table 1: Proteolytic Stability of β-Amino Acid-Containing Peptides
| Peptide Type | Constituent Amino Acids | Stability Against Proteases (e.g., Trypsin, Pronase) | Key Finding | Reference |
| β-Peptide | Exclusively β-amino acids | High (No cleavage observed) | Efforts to hydrolyze β-β peptide bonds have been largely unsuccessful, demonstrating exceptional stability. | nih.gov |
| Mixed α,β-Peptide | Both α- and β-amino acids | Moderate to High (Slow degradation) | The presence of β-amino acids significantly slows enzymatic degradation compared to pure α-peptides. | acs.orgnih.gov |
| β-Peptide with β-homoalanine | Contains β-homoalanine residue | High (Resilient to proteolysis) | The inclusion of a β-homoalanine residue confers significant resistance to enzymatic breakdown. | nih.gov |
While direct pharmacokinetic data for peptides containing solely Fmoc-D-beta-homoalanine are limited, the general principles established for β-amino acid-containing peptides are widely applicable. Incorporating β-amino acids can enhance potency, selectivity, and reduce toxicity, all of which contribute to a more favorable pharmacokinetic profile. peptide.com The ability to engineer peptides that combine the high specificity of natural ligands with the durability of synthetic molecules is a significant advantage in drug development. nih.gov Studies have shown that modifying peptides with conformational constraints, a feature that can be introduced with β-amino acids, can improve oral bioavailability by protecting the peptide from degradation and facilitating its absorption across the gut. nih.gov
Exploration of Bioactivity and Mechanistic Studies in Disease Models
Beyond improving stability, the incorporation of this compound allows for the precise manipulation of a peptide's three-dimensional structure. This structural control is leveraged to design potent and selective modulators of biological targets implicated in a range of diseases.
There is a growing interest in developing novel antimicrobial agents to combat the rise of drug-resistant pathogens. Peptides containing β-amino acids are promising candidates in this area. acs.orgnih.gov These synthetic peptides are often designed to mimic the amphipathic nature of natural antimicrobial peptides (AMPs), which allows them to selectively disrupt the cell membranes of bacteria and fungi. nih.govmdpi.com
The inclusion of residues like β-homoalanine provides the structural diversity needed to create potent antimicrobial agents. acs.org A U.S. patent application has listed β-homoalanine as a potential stabilizing residue for use in antimicrobial peptide compositions, highlighting its utility in this field. google.com While natural AMPs are susceptible to proteases produced by microorganisms, β-amino acid-containing analogs are resistant, making them more effective in an infection environment. nih.gov Studies have demonstrated that peptides containing various β-amino acids exhibit high antimicrobial activity, sometimes by forming stable helical or sheet-like structures that interact with and permeabilize microbial membranes. acs.orgnih.gov
Table 2: Research Findings on Antimicrobial Peptides (AMPs) Containing β-Amino Acids
| Peptide Design Strategy | Target Organism Type | Mechanism of Action | Advantage of β-Amino Acid Inclusion | Reference |
| Mimicking global amphiphilicity | Bacteria | Membrane disruption | High stability against proteases, sustained activity. | acs.org |
| Stabilizing helical structures | Bacteria, Fungi | Membrane disruption, pore formation | Enhanced structural stability and resistance to degradation. | nih.gov |
| Use as stabilizing residues | Bacteria | Not specified | Increased biological half-life of the peptide. | google.com |
Peptidomimetics containing β-homoalanine and other β-amino acids have been successfully developed as potent and selective enzyme inhibitors. acs.orgnih.gov Their enhanced stability makes them ideal candidates for targeting the active sites of enzymes, as they are not degraded like natural peptide substrates. mdpi.com
A notable example is the development of analogs of Angiotensin IV, a peptide that inhibits insulin-regulated aminopeptidase (B13392206) (IRAP). A systematic scan using both β²- and β³-homo-amino acid substitutions led to the identification of a potent, stable, and highly selective IRAP inhibitor. nih.gov This demonstrates the power of using β-homo-amino acids to fine-tune the interaction between a peptide and an enzyme's active site. In another study, short peptides containing a β-amino acid were synthesized and shown to inhibit α-amylase, a therapeutic target for managing diabetes. mdpi.com The research suggested that the presence of the β-amino acid could offer benefits in terms of proteolytic stability for these potential antidiabetic lead compounds. mdpi.com
G-Protein Coupled Receptors (GPCRs) are a major class of drug targets, and peptide ligands play a crucial role in modulating their activity. The incorporation of β-amino acids is a well-established strategy for designing novel GPCR agonists and antagonists with improved therapeutic profiles. acs.orgacs.org The goal is to create peptidomimetics that retain the binding affinity of the natural ligand but possess superior stability and pharmacokinetic properties. nih.gov
The structural constraints imposed by β-amino acids can precisely orient the side chains necessary for receptor binding and activation or inhibition. This can lead to highly selective ligands. For instance, a study modifying Angiotensin IV, which targets a GPCR, utilized β-homo-amino acid substitutions to create analogs with high selectivity for their target receptor. nih.gov Furthermore, the introduction of a β-amino acid can fundamentally alter the signaling properties of a ligand, potentially converting a receptor agonist into an antagonist or creating a "biased" ligand that preferentially activates one downstream signaling pathway over another. nih.govnih.gov This level of control is highly desirable in modern drug design to maximize therapeutic effects while minimizing side effects.
Investigating Neuropeptide Analogs in Neuroscience Research
The inherent drawbacks of natural peptides, such as low metabolic stability and poor absorption, have spurred the development of peptidomimetics. diva-portal.org These molecules aim to replicate the bioactive conformation of peptides while possessing improved pharmacokinetic properties. diva-portal.org Neuropeptides, which are often released under pathological conditions, represent a key area of investigation. diva-portal.org The development of neuropeptide analogs using building blocks like this compound allows researchers to probe the complex signaling pathways in the nervous system. nih.gov
The introduction of D-amino acids and other unnatural amino acids into peptide sequences is a common strategy to create more stable and potent analogs. diva-portal.orgresearchgate.net For instance, research has focused on designing peptidomimetics that can mimic the action of neuropeptides and interact with their biological targets. diva-portal.org Studies involving transgenic mice overexpressing beta-amyloid precursor protein have shown significant alterations in neuropeptide levels, highlighting the importance of these molecules in neurological disorders. nih.gov By creating analogs with enhanced stability, researchers can better investigate the roles of neuropeptides in both normal physiological processes and in disease states. nih.govnih.gov
Modulating Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to most biological processes and their dysregulation is often implicated in disease. nih.gov Consequently, the development of molecules that can modulate PPIs is a significant area of therapeutic research. nih.govnih.gov Peptidomimetics, including those synthesized with this compound, are designed to mimic the secondary structures of proteins, such as α-helices and β-sheets, which are often involved in PPIs. nih.govnih.gov
One approach to inhibiting PPIs is to design peptidomimetics that mimic a key secondary structure element from one of the interacting proteins. nih.gov For example, β-peptides have been designed to mimic the recognition epitopes of helical protein domains. acs.org The conformational stability of these synthetic peptides is crucial for their function. nih.gov The use of unnatural amino acids helps to overcome the inherent instability of isolated peptides and their susceptibility to proteolysis. nih.gov Research has led to the identification of small molecule and peptidomimetic inhibitors for various PPIs, including those involved in cancer and Alzheimer's disease. nih.gov
Bioconjugation and Nanomaterial Applications of this compound Conjugates
The conjugation of peptides and peptidomimetics to other molecules and materials opens up a wide range of applications in biotechnology and medicine. nih.govsigmaaldrich.com The Fmoc protecting group itself, with its aromatic nature, plays a key role in driving the self-assembly of short peptides through π-π stacking interactions, leading to the formation of nanostructured hydrogels. manchester.ac.uk
Peptide-Based Hydrogel Formation and Self-Assembly Phenomena
Fmoc-modified amino acids and short peptides have the ability to rapidly self-assemble into stable hydrogels. researchgate.net This self-assembly is driven by a combination of forces, including hydrogen bonding, aromatic stacking, and hydrophobic interactions. researchgate.netacs.org The resulting hydrogels are highly hydrated scaffolds with potential applications in tissue engineering and 3D cell culture. manchester.ac.uk
The properties of these hydrogels can be tuned by altering the peptide sequence. For example, Fmoc-dipeptides containing β-alanine have been developed to create hydrogels with increased resistance to proteolysis. nih.gov The self-assembly process can also be influenced by environmental factors such as pH. acs.org Detailed studies using techniques like transmission electron microscopy and spectroscopy have provided insights into the molecular architecture of these self-assembled nanostructures. manchester.ac.ukresearchgate.netacs.org
Utility in Biosensor and Targeted Delivery System Development
The unique properties of peptide-based nanomaterials make them suitable for applications in biosensing and targeted drug delivery. nih.govsigmaaldrich.com The ability to conjugate these materials to biological molecules allows for the creation of systems that can specifically target cells or tissues. nih.gov For example, peptide-conjugated nanocarriers have been developed to enhance the oral bioavailability and antitumor effects of cancer drugs. nih.gov
The self-assembling nature of Fmoc-peptide conjugates can be harnessed to create nanostructures that encapsulate and release therapeutic agents in a controlled manner. The functionalization of these nanomaterials with targeting ligands further enhances their specificity. nih.gov The combination of nanomaterials with biomolecules is a rapidly advancing field with significant potential for creating novel diagnostic and therapeutic tools. sigmaaldrich.com
Construction of Combinatorial Peptide Libraries for Drug Discovery
Combinatorial peptide libraries are a powerful tool for discovering new peptide-based drugs and research probes. americanpeptidesociety.org These libraries consist of a vast number of different peptide sequences that can be screened for specific biological activities. americanpeptidesociety.orgpepdd.com The "one-bead-one-compound" (OBOC) method is a widely used approach for generating and screening these libraries. researchgate.netnih.gov
The synthesis of these libraries often employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry. americanpeptidesociety.orgresearchgate.netmdpi.com The use of a "split-mix" synthesis strategy ensures that each bead in the library carries a unique peptide sequence. americanpeptidesociety.orgpepdd.comresearchgate.net This methodology allows for the simultaneous synthesis of millions of peptide variants. americanpeptidesociety.org
Analytical Methodologies for Comprehensive Research on Fmoc D Beta Homoalanine
Mass Spectrometry-Based Characterization and Identification
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of Fmoc-D-beta-homoalanine. It is most powerfully applied in conjunction with liquid chromatography.
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. For this compound, LC-MS provides molecular weight confirmation of the parent compound eluting from the column. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and structural information by fragmenting a selected precursor ion and analyzing its product ions. youtube.com
This technique is crucial for identifying impurities, especially those that might co-elute with the main peak in HPLC-UV analysis. In peptide synthesis, LC-MS/MS can be used to identify unexpected peptide sequences resulting from contaminated raw materials, such as the beta-alanine (B559535) insertion mutants discovered by Hlebowicz et al. researchgate.netnih.gov The high sensitivity and selectivity of modern LC-MS/MS systems also allow for the direct analysis of underivatized amino acids in complex matrices, which can be advantageous in certain research contexts. youtube.com For quantitative analysis, multiple reaction monitoring (MRM) is the most sensitive mode, making it ideal for targeted peptide or amino acid analysis. youtube.comacs.org
While direct analysis is possible, pre-column derivatization is a common strategy to improve the chromatographic properties and enhance the detection sensitivity of amino acids in LC-MS analysis. shimadzu.comcreative-proteomics.com Derivatization can be automated, reducing manual labor and improving reproducibility. shimadzu.com For chiral analysis, derivatization with a chiral reagent creates diastereomers that can often be separated on a standard achiral reversed-phase column. nih.gov
Several reagents are available for derivatizing the amino group:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): A widely used chiral derivatizing agent that allows for the separation of D/L amino acid diastereomers. nih.govchromatographyonline.com The resulting derivatives are typically monitored by UV and MS detection. nih.gov
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts quickly with both primary and secondary amines to form stable derivatives suitable for fluorescence and MS detection. acs.orgcreative-proteomics.com
Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, though sample preparation can be more complex. creative-proteomics.com
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to create fluorescent derivatives. This is often used in automated pre-column derivatization systems. shimadzu.com
The choice of derivatization agent depends on the specific analytical goal, such as achieving the best separation of stereoisomers or the highest detection sensitivity. nih.gov
Table 3: Common Pre-Column Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Target Analytes | Key Features |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | D/L Amino Acids | Chiral reagent, creates diastereomers for separation on achiral columns. nih.govchromatographyonline.com |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Forms stable derivatives with minimal by-product interference. acs.orgcreative-proteomics.com |
| Phenyl Isothiocyanate | PITC | Primary and Secondary Amines | Produces stable derivatives; requires more extensive sample cleanup. creative-proteomics.com |
| o-Phthalaldehyde | OPA | Primary Amines | Rapid reaction, often used with a thiol co-reagent (e.g., MPA). shimadzu.com |
This table outlines several common reagents used for the pre-column derivatization of amino acids to enhance their analysis by chromatography and mass spectrometry.
Spectroscopic and Other Advanced Analytical Approaches in Beta-Homoalanine Research
While chromatography and mass spectrometry are the primary tools, other spectroscopic techniques provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous structural elucidation of Fmoc-amino acids and their impurities. chimia.ch Techniques like 1D and 2D NMR can confirm the connectivity of atoms within the molecule and are instrumental in identifying unknown side products formed during synthesis. chimia.ch For example, NMR was used to characterize Fmoc-β-Ala-OH that formed as a side product during the Fmoc-protection of another amino acid. researchgate.net
In the context of solid-phase peptide synthesis (SPPS), high-resolution magic angle spinning (HR-MAS) NMR can be used to characterize resin-bound intermediates and impurities without cleaving them from the solid support. chimia.ch This provides valuable insight into reaction completeness and the formation of undesired side products directly on the resin. chimia.ch
Challenges, Opportunities, and Future Directions in Fmoc D Beta Homoalanine Research
Overcoming Synthetic Hurdles and Enhancing Scalability for Complex Derivatives
The incorporation of Fmoc-D-beta-homoalanine into peptide sequences via solid-phase peptide synthesis (SPPS) presents a set of challenges that researchers are actively working to overcome. While the Fmoc protecting group is standard in modern peptide synthesis, the inherent structure of beta-amino acids can lead to slower coupling kinetics compared to their alpha-amino acid counterparts. This necessitates the optimization of coupling reagents and reaction conditions to ensure efficient peptide bond formation and prevent the formation of deletion sequences.
Furthermore, the synthesis of complex derivatives, such as cyclic peptides or those with intricate side-chain modifications, can be hampered by steric hindrance and conformational constraints imposed by the D-beta-homoalanine residue. Strategies to mitigate these issues include the use of specialized linkers, pseudo-proline dipeptides to disrupt secondary structure formation during synthesis, and microwave-assisted synthesis to enhance reaction rates.
The scalability of this compound production and its subsequent use in large-scale peptide synthesis remain critical considerations for its broader application. Ensuring high purity and yield of the monomer is paramount for the successful synthesis of longer and more complex peptide chains. Advances in synthetic methodologies and purification techniques are crucial to make this and other beta-amino acid derivatives more accessible and cost-effective for both academic research and industrial development.
Table 1: Key Challenges and Mitigation Strategies in the Synthesis of this compound Peptides
| Challenge | Mitigation Strategies |
| Slower coupling kinetics | Optimization of coupling reagents (e.g., HATU, HCTU), extended coupling times, microwave-assisted synthesis. |
| Steric hindrance in complex derivatives | Use of specialized linkers, incorporation of pseudo-proline dipeptides. |
| Potential for side reactions (e.g., diketopiperazine formation) | Careful selection of the C-terminal residue, use of 2-chlorotrityl chloride resin. |
| Scalability of monomer synthesis | Development of more efficient and cost-effective synthetic routes. |
| Purification of complex peptides | Advanced chromatographic techniques, such as multi-dimensional HPLC. |
Rational Design Principles for Structure-Activity Relationship (SAR) Optimization of Beta-Homoalanine Peptides
The introduction of a D-beta-homoalanine residue into a peptide backbone can profoundly influence its three-dimensional structure and, consequently, its biological activity. The additional methylene (B1212753) group in the backbone increases conformational flexibility, while the D-configuration can induce specific turns and folds that are not accessible to peptides composed solely of L-alpha-amino acids. This unique conformational landscape is a key area of investigation for optimizing structure-activity relationships (SAR).
Rational design principles for beta-homoalanine-containing peptides focus on leveraging these structural effects. For instance, the strategic placement of D-beta-homoalanine can be used to mimic or disrupt specific secondary structures, such as beta-turns or alpha-helices, which are often crucial for receptor binding or enzymatic activity. Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism (CD), are invaluable tools for predicting and characterizing the conformational impact of D-beta-homoalanine incorporation.
SAR studies on beta-homoalanine peptides often involve systematic modifications of the peptide sequence, including the position of the beta-amino acid, the stereochemistry of neighboring residues, and the nature of the side chains. This systematic approach allows researchers to elucidate the specific structural features that govern biological activity, leading to the development of more potent and selective peptide-based therapeutics.
Translational Research Potential in Therapeutics and Diagnostics
The inherent resistance of beta-amino acid-containing peptides to enzymatic degradation is a major driver of their translational potential in therapeutics. Proteases, which are abundant in biological systems, readily cleave peptides composed of natural L-alpha-amino acids, leading to short in vivo half-lives. The altered backbone structure of peptides containing D-beta-homoalanine renders them less susceptible to proteolytic cleavage, thereby enhancing their stability and bioavailability.
This increased stability makes this compound a valuable building block for the development of peptide-based drugs with improved pharmacokinetic profiles. Potential therapeutic applications span a wide range of areas, including antimicrobial agents, anticancer peptides, and modulators of protein-protein interactions. By replacing key L-alpha-amino acids with D-beta-homoalanine, it may be possible to design peptides that retain or even enhance their therapeutic efficacy while exhibiting a longer duration of action.
In the realm of diagnostics, peptides containing D-beta-homoalanine could be utilized in the development of more robust diagnostic probes and imaging agents. The enhanced stability of these peptides would be advantageous in various diagnostic assays and in vivo imaging applications where resistance to degradation is crucial for accurate and reliable results.
Emerging Interdisciplinary Applications in Materials Science and Biotechnology
Beyond its biomedical applications, this compound and the peptides derived from it are finding emerging roles in materials science and biotechnology. The self-assembly of short peptides into well-ordered nanostructures is a rapidly growing field, and the inclusion of non-natural amino acids like D-beta-homoalanine can significantly influence the morphology and properties of these materials.
The unique conformational preferences induced by D-beta-homoalanine can direct the self-assembly process, leading to the formation of nanofibers, nanotubes, and hydrogels with tailored properties. These biomaterials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The ability to control the self-assembly process through the rational design of beta-homoalanine-containing peptides opens up exciting avenues for the creation of novel functional materials.
In biotechnology, enzymes are often limited by their stability under non-physiological conditions. The incorporation of D-beta-homoalanine into enzyme structures, though a complex undertaking, could potentially lead to the development of more robust biocatalysts with enhanced stability and activity in industrial processes.
Q & A
Q. Table 1. Key Synthetic Parameters for Fmoc-D-β-homoalanine
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC/HOBt (1.2 eq) | |
| Solvent | DCM or DMF | |
| Reaction Temperature | 0°C → RT (16 hr) | |
| Purification Method | Silica gel (1:1 hexane/EtOAc) | |
| Yield Range | 37–78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
